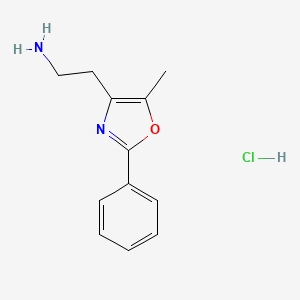

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride

Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a substituted 1,3-oxazole derivative featuring a phenyl group at position 2, a methyl group at position 5, and an ethanamine moiety at position 4, with a hydrochloride salt counterion. The molecular formula is C₁₂H₁₅ClN₂O (derived from structural analogs in –6). The 1,3-oxazole core confers aromaticity and metabolic stability, while the phenyl and methyl substituents enhance lipophilicity and steric bulk.

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKBQTSVCNYGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: 2-(5-Methyl-2-Phenyl-1,3-Oxazol-4-yl)Ethan-1-Ol

The ethanol precursor, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4), is synthesized via a Mitsunobu reaction. A representative procedure involves:

-

Reactants : 3-Hydroxy-2-methoxybenzaldehyde (0.2 g, 1.3 mmol), 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol (0.29 g, 1.5 mmol), TMAD (0.45 g, 2.6 mmol), and triphenylphosphine (0.69 g, 2.6 mmol).

-

Conditions : Tetrahydrofuran (THF, 2 mL) under argon at 20°C for 72 hours.

-

Workup : Silica-gel filtration and Biotage purification yield the product (45%).

-

Characterization : NMR (CDCl) confirms methyl ( 2.4), oxazole ( 7.2–7.9), and aldehyde ( 10.4) protons.

Azide Intermediate Route

This two-step process avoids chromatography, aligning with industrial scalability:

Step 1: Mesylation

-

Reagents : Methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq).

-

Conditions : 0–5°C for 2 hours, yielding mesylate intermediate.

Step 2: Azide Displacement and Reduction

Direct Amination via Gabriel Synthesis

-

Reagents : Potassium phthalimide (1.5 eq), diethyl azodicarboxylate (DEAD, 1.1 eq), and triphenylphosphine (1.1 eq) in THF.

-

Conditions : Reflux for 12 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol) to free the amine.

-

Salt Formation : Treatment with HCl in ethyl acetate yields the hydrochloride (mp 198–202°C).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Hydrogenation

-

Catalyst Loading : 5% Pd/C achieves full reduction in 3 hours vs. 8 hours for 2% Pd/C.

-

Acid Choice : HCl gas yields higher-purity salts (99.2% by HPLC) compared to aqueous HCl (97.5%).

Characterization and Analytical Data

Spectral Analysis

Purity and Stability

Industrial-Scale Considerations

Cost-Effective Process Design

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The compound can participate in various substitution reactions, especially at the phenyl ring and the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of saturated heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds related to the oxazole ring system can exhibit significant antitumor properties. For instance, derivatives of oxazoles have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxazole derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer cells, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Oxazole derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis. The mechanism of action is believed to involve modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

Compounds containing oxazole moieties have been reported to possess antimicrobial activity against a range of pathogens. This property makes them candidates for developing new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern .

Pharmacology

Receptor Modulation

The unique structural features of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride allow it to interact with various biological receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing mood and cognitive functions. This opens avenues for research into its use in treating psychiatric disorders .

Analgesic Properties

There is emerging evidence that compounds similar to this compound may exhibit analgesic effects. Investigations into their pain-relieving properties could lead to new treatments for chronic pain conditions without the side effects associated with traditional analgesics .

Material Science

Polymer Synthesis

In material science, oxazole-containing compounds are being explored as building blocks for synthesizing novel polymers with enhanced thermal and mechanical properties. These materials could be utilized in various applications ranging from packaging to electronics due to their stability and durability .

Sensors Development

The unique electronic properties of oxazole derivatives make them suitable candidates for developing sensors. Their ability to undergo specific chemical reactions can be harnessed in creating sensors for detecting environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The amine group can form ionic bonds with negatively charged sites on proteins or nucleic acids, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride with analogous oxazole and oxadiazole derivatives, emphasizing structural variations and physicochemical properties.

Key Observations:

Heterocycle Core: The target compound’s 1,3-oxazole core (vs. 1,2-oxazole in or 1,2,4-oxadiazole in ) influences electronic properties and metabolic stability. Oxadiazoles (e.g., ) exhibit higher polarity and hydrogen-bonding capacity due to additional nitrogen atoms, impacting solubility and target selectivity .

Substituent Effects :

- The 2-phenyl and 5-methyl groups in the target compound increase steric bulk and lipophilicity compared to smaller alkyl substituents (e.g., ethyl/methyl in ). This may enhance membrane permeability but reduce aqueous solubility .

- Fluorinated analogs (e.g., ) leverage halogen bonding for improved pharmacokinetic profiles, though at the cost of synthetic complexity .

Amine Positioning: Ethanamine at position 4 (target compound) vs.

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and other relevant biological activities, supported by data tables and research findings.

The compound has the following chemical identifiers:

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- CAS Number : 103788-65-4

- IUPAC Name : 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol

Antimicrobial Activity

Research indicates that compounds with oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole compounds demonstrate activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 25–30 µg/mL |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that the compound may possess broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal efficacy of the compound has also been evaluated. In a study focusing on various oxazole derivatives, it was found that:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 to 78.23 µM |

| Fusarium oxysporum | 56.74 to 222.31 µM |

These results indicate potential applications in treating fungal infections .

Antioxidant Properties

The antioxidant capacity of the compound was assessed using standard assays such as the DPPH radical scavenging method. The results revealed that compounds with similar structures exhibited significant radical scavenging abilities, suggesting that the oxazole moiety contributes positively to antioxidant activity.

Study on Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives demonstrated that specific modifications in their structure significantly enhanced their antimicrobial properties. For example, the introduction of hydroxyl groups at certain positions improved the inhibition rates against E. coli and S. aureus by up to 30% compared to unmodified compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that variations in substituents on the phenyl ring influenced both antibacterial and antifungal activities. Compounds with multiple methyl substitutions displayed varying levels of activity, which could be correlated with their lipophilicity and ability to penetrate microbial membranes .

Q & A

Q. What are the typical synthetic routes for 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride?

The synthesis of this oxazole derivative typically involves:

- Oxazole ring formation : Cyclization of precursors like acylated β-ketoamides or via Hantzsch synthesis using thiourea derivatives. Evidence from related compounds suggests nucleophilic substitution and cyclization steps (e.g., chloroacetyl chloride in dioxane with triethylamine) .

- Introduction of the ethanamine moiety : Alkylation or reductive amination steps to attach the amine group.

- Salt formation : Reaction with HCl to yield the hydrochloride salt.

A generalized reaction scheme is proposed below:

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Acetyl chloride, triethylamine, dioxane (20–25°C) | 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid |

| 2 | Ethylenediamine, DMF, 80°C | Free base |

| 3 | HCl (gaseous), ethanol | Hydrochloride salt |

Q. How is the structural identity of this compound confirmed in academic research?

- X-ray crystallography : Using programs like SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles .

- Spectroscopic methods :

- NMR : H and C NMR to confirm substituent positions (e.g., methyl at C5, phenyl at C2).

- Mass spectrometry : High-resolution MS to verify molecular weight (expected m/z: 248.7 for free base; 285.1 for hydrochloride).

- Elemental analysis : Matching calculated vs. observed C, H, N, Cl percentages.

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme inhibition assays : Testing against kinases or proteases (e.g., IC determination via fluorescence polarization).

- Cell viability studies : Using MTT assays on cancer cell lines (e.g., IC values compared to controls) .

- Binding affinity screens : Surface plasmon resonance (SPR) to measure interactions with target receptors.

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scale-up?

- DoE (Design of Experiments) : Varying solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading to maximize yield.

- Chromatographic purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product.

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., oxazole ring hydrolysis under acidic conditions).

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Structural variations : Salt form (hydrochloride vs. free base) altering solubility .

- Assay conditions : Differences in buffer pH, serum protein content, or cell line genetic drift.

- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to standardize results.

Example case: A study reporting low μM IC against breast cancer cells (MCF-7) vs. no activity in another lab could stem from divergent cell passage numbers or assay protocols .

Q. What advanced crystallographic methods refine its 3D structure?

- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disorder in the phenyl ring.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···Cl hydrogen bonds) using CrystalExplorer.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.